(1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime is a chemical compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. This compound is derived from the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl ethanone with hydroxylamine, resulting in the formation of an oxime functional group.
The compound can be synthesized from commercially available precursors, specifically 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl ethanone, which is accessible through various chemical suppliers like VWR and Sigma-Aldrich. The synthesis involves standard organic reactions, making it feasible for laboratory settings .
This compound falls under the category of oximes, which are organic compounds containing the functional group R1R2C=NOH. It is also classified as a derivative of pyrazole, a five-membered ring compound known for its biological activity.
The synthesis of (1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime typically involves a two-step process:
The synthesis requires careful control of pH and reaction time to optimize yield and purity. Adjustments in these parameters can significantly affect the outcome of the reaction.
The molecular formula for (1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime is C₉H₁₄N₂O. The structure features:
Key spectral data supporting the structure includes:
(1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime can participate in various chemical reactions typical for oximes:
These reactions are significant for further functionalization or degradation studies in synthetic organic chemistry.
The mechanism by which (1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime may exhibit biological activity involves its interaction with biological targets such as enzymes or receptors.
The presence of the pyrazole moiety often contributes to pharmacological effects due to its ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules.
Studies have indicated that derivatives of pyrazoles exhibit various biological activities including antibacterial and anticancer effects, suggesting that this compound may also possess similar properties .
The physical properties of (1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime include:
Chemical properties include:
Relevant analyses often include spectral characterizations such as NMR and IR to confirm structural integrity and purity.
(1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime has potential applications in:
Research continues into its efficacy and safety profiles as part of broader pharmacological studies .
The pyrazole ring—a five-membered heterocycle featuring two adjacent nitrogen atoms—represents a privileged scaffold in medicinal chemistry due to its remarkable capacity for structural diversification and bioactivity modulation. This nucleus demonstrates inherent dipole characteristics that facilitate specific binding interactions with biological targets, while its aromaticity confers metabolic stability essential for drug development [2]. The strategic incorporation of methyl and ethyl substituents at ring positions, as exemplified in 1-ethyl-3,5-dimethylpyrazole derivatives, significantly enhances lipophilicity and membrane permeability—critical pharmacokinetic parameters for central nervous system penetration and intracellular target engagement [2] [6]. Concurrently, the oxime functional group (‒C=N‒OH) introduces distinctive hydrogen-bonding capabilities, molecular rigidity, and enhanced water solubility through its ionizable proton. This bifunctional character enables oximes to serve as key pharmacophores in antimicrobials (cefuroxime), antidepressants (fluvoxamine), and antifungal agents (oxiconazole), demonstrating the versatility of this motif in addressing diverse therapeutic targets [3].
The molecular hybridization of pyrazole and oxime functionalities creates structurally novel entities with potentially synergistic pharmacological profiles. This strategy leverages the complementary bioactivity landscapes of both motifs: pyrazoles deliver established anticancer, antibacterial, and anti-inflammatory properties, while oximes contribute distinctive metal-chelating capabilities and enhanced target affinity through additional hydrogen-bonding interactions [2] [9]. The specific integration of an oxime moiety at the acetyl group of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone transforms this ketone precursor into a configurationally defined (1E)-oxime derivative with modified electronic properties and hydrogen-bonding topology. This structural modification potentially enhances target recognition through the introduction of an additional hydrogen-bond donor/acceptor system while preserving the three-dimensional architecture essential for binding to pyrazole-sensitive biological targets [9] [10]. Computational analyses suggest such hybrid molecules may exhibit improved binding affinities to enzymes implicated in inflammation and carcinogenesis—particularly kinases and oxidoreductases—exceeding those of non-hybridized pyrazole precursors by 30-60% in molecular docking simulations [3].
The therapeutic exploration of alkyl-substituted pyrazoles traces its origins to seminal 19th-century synthetic work by Ludwig Knorr, who first documented pyrazole formation through cyclocondensation reactions of hydrazines with 1,3-dicarbonyl compounds [2]. Contemporary medicinal chemistry has systematically optimized these early discoveries, recognizing that C3 and C5 methyl substituents significantly enhance metabolic stability by impeding oxidative degradation, while N1 alkylation (particularly ethyl groups) fine-tunes lipophilicity parameters without introducing stereochemical complexity. These structure-activity relationship insights underpinned the development of celebrated pyrazole-based pharmaceuticals including celecoxib (anti-inflammatory), rimonabant (anti-obesity), and crizotinib (anticancer kinase inhibitor) [2] [3]. The structural evolution toward 4-acetylpyrazoles—exemplified by 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone—emerged as a strategic innovation to enable further functionalization, with the ketone serving as a synthetic handle for the creation of oximes, hydrazones, and heterocyclic annulated systems. These derivatives demonstrate markedly enhanced anticancer activities against glioma (C6) and colon carcinoma (HCT 116) cell lines compared to non-carbonyl-containing analogs, establishing the 4-acetylpyrazole motif as a pharmacologically privileged template [3] [6]. The subsequent derivatization to oxime ethers represents a logical progression in this structural optimization continuum, seeking to leverage both the established bioactivity of 4-acetylpyrazoles and the versatile pharmacology of the oxime functionality.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7